molecular formula C11H20N4 B13622582 3-(3-Cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine

3-(3-Cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine

Cat. No.: B13622582
M. Wt: 208.30 g/mol
InChI Key: FORWJDZSEZJOBG-UHFFFAOYSA-N
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Description

3-(3-Cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine is a compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. The presence of the triazole ring in the structure imparts unique chemical properties, making it a valuable scaffold in drug design and development.

Preparation Methods

The synthesis of 3-(3-Cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of cyclopentanone with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with formic acid to yield the triazole ring. The resulting intermediate is then alkylated with 3-bromopropan-1-amine to obtain the final product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency .

Chemical Reactions Analysis

3-(3-Cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of functionalized triazole derivatives .

Scientific Research Applications

3-(3-Cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.

    Biology: The compound is studied for its potential as a bioactive molecule, with research focusing on its interactions with biological targets and its effects on cellular processes.

    Medicine: It is investigated for its potential therapeutic applications, including its use as an anticancer agent, antifungal agent, and enzyme inhibitor.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(3-Cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity, disruption of cellular signaling pathways, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds to 3-(3-Cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine include other 1,2,4-triazole derivatives such as:

These compounds share the triazole ring structure but differ in their substituents, leading to variations in their chemical properties and biological activities. The uniqueness of this compound lies in its specific cyclopentyl and propan-1-amine substituents, which confer distinct pharmacological properties .

Properties

Molecular Formula

C11H20N4

Molecular Weight

208.30 g/mol

IUPAC Name

3-(5-cyclopentyl-2-methyl-1,2,4-triazol-3-yl)propan-1-amine

InChI

InChI=1S/C11H20N4/c1-15-10(7-4-8-12)13-11(14-15)9-5-2-3-6-9/h9H,2-8,12H2,1H3

InChI Key

FORWJDZSEZJOBG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC(=N1)C2CCCC2)CCCN

Origin of Product

United States

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